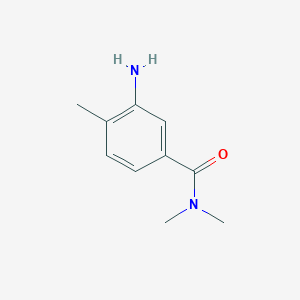![molecular formula C8H7ClF3N3O B2741258 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea CAS No. 2062072-70-0](/img/structure/B2741258.png)
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” is a chemical compound that contains a trifluoromethyl group (-CF3). It is structurally similar to other compounds such as “Methyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate” and "N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of known protocols reported for similar compounds in the literature . For example, the synthesis of “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide” involves phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridin-2-yl group . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals .Aplicaciones Científicas De Investigación
Metallo-Supramolecular Macrocycles
A study by Troff et al. (2012) investigates di-(m-pyridyl)-urea ligands, closely related to the chemical structure of interest, for their ability to self-assemble into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies demonstrate the potential of pyridine-substituted ureas in forming structures with central hydrogen bonding sites, indicating their relevance in designing complex chemical structures and potentially catalytic sites or molecular recognition systems (Troff et al., 2012).
Intermolecular Hydrogen Bonding and Complexation
Chien et al. (2004) delve into the conformations of pyrid-2-yl ureas and their capacity for intermolecular hydrogen bonding and complexation with cytosine, highlighting the influence of substituents on these interactions. This research underscores the potential applications of such compounds in nucleotide chemistry and as tools for studying molecular interactions (Chien et al., 2004).
Anticancer Agents
Feng et al. (2020) describe the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. This research presents a promising area of application for pyridin-2-yl substituted ureas, particularly in the development of novel therapeutics targeting cancer cell proliferation (Feng et al., 2020).
Nonlinear Optical Properties
Shkir et al. (2018) conduct a first principles study on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative. While not the exact compound , this study illustrates the broader potential of pyridine-substituted ureas in optoelectronic and nonlinear optical applications, suggesting a promising field of research for "{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea" (Shkir et al., 2018).
Complexation-Induced Unfolding
Corbin et al. (2001) study heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This research highlights the versatility of such compounds in forming structured assemblies, potentially applicable in materials science and molecular engineering (Corbin et al., 2001).
Direcciones Futuras
The future directions for the study and application of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” and similar compounds are promising. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, and research into its properties and potential applications is ongoing .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)2-14-6(5)3-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHNGWXFYLELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)




![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)
![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)

